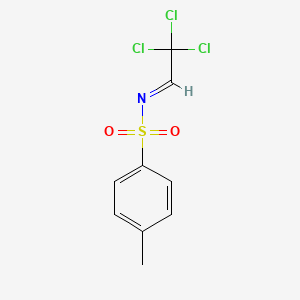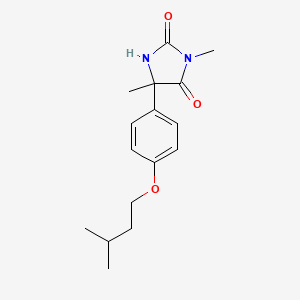
3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a phenyl ring followed by cyclization to form the imidazolidinedione core. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and strong acids or bases are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structure may be useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylphenol: Shares the dimethylphenyl structure but lacks the imidazolidinedione core.
4-(3-Methylbutoxy)phenyl derivatives: Similar in the alkoxy substitution but differ in the heterocyclic component.
Uniqueness
What sets 3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione apart is its combination of aromatic and heterocyclic elements, which can confer unique reactivity and potential biological activity not seen in simpler analogs.
Propriétés
Numéro CAS |
134721-62-3 |
|---|---|
Formule moléculaire |
C16H22N2O3 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
3,5-dimethyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)9-10-21-13-7-5-12(6-8-13)16(3)14(19)18(4)15(20)17-16/h5-8,11H,9-10H2,1-4H3,(H,17,20) |
Clé InChI |
JBJCGGGFBCHIAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


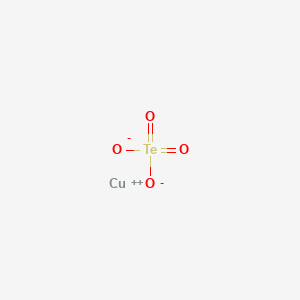
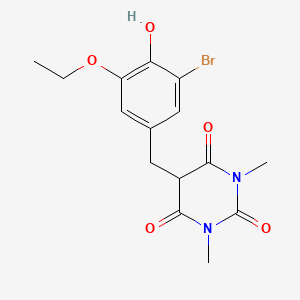
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)

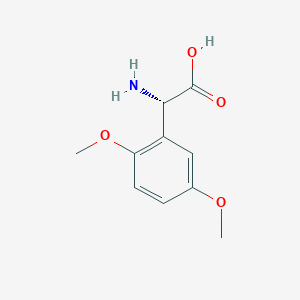


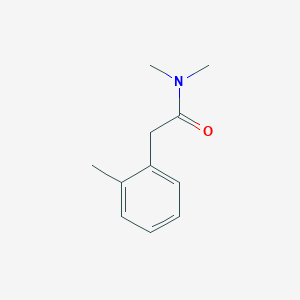
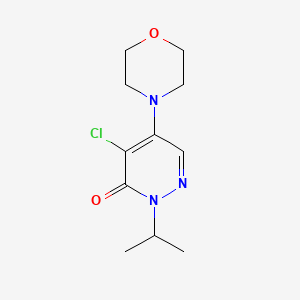
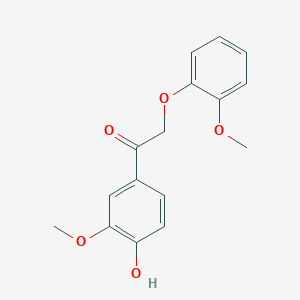
![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)
![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)
